molecular formula C23H25FN4O2 B11140971 5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-5-oxopentanamide

5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-5-oxopentanamide

Cat. No.: B11140971
M. Wt: 408.5 g/mol
InChI Key: XUDCIOBPMUAOQW-UHFFFAOYSA-N
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Description

5-[4-(4-Fluorophenyl)piperazino]-N-(1H-indol-6-yl)-5-oxopentanamide is a synthetic chemical scaffold designed for research applications, particularly in neuroscience and medicinal chemistry. Its structure incorporates a 1H-indole moiety and a 4-(4-fluorophenyl)piperazine group, which are pharmacophores prevalent in compounds that target the central nervous system. The indole nucleus is a privileged structure in drug discovery , and research on similar indole-based analogs has demonstrated their potential as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme target in Parkinson's disease therapy . Furthermore, the 4-fluorophenylpiperazine motif is a common feature in ligands for various neuroreceptors . Compounds featuring this motif have been investigated as 5-hydroxytryptamine (5-HT 2A ) receptor inverse agonists, showing promise in preclinical models for antipsychotic efficacy . This combination of structural features makes this compound a compound of interest for researchers studying neurodegenerative and psychiatric disorders, and it may serve as a key intermediate or candidate for further structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C23H25FN4O2

Molecular Weight

408.5 g/mol

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1H-indol-6-yl)-5-oxopentanamide

InChI

InChI=1S/C23H25FN4O2/c24-18-5-8-20(9-6-18)27-12-14-28(15-13-27)23(30)3-1-2-22(29)26-19-7-4-17-10-11-25-21(17)16-19/h4-11,16,25H,1-3,12-15H2,(H,26,29)

InChI Key

XUDCIOBPMUAOQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Preparation of 4-(4-Fluorophenyl)piperazine

The synthesis begins with 4-fluoronitrobenzene , which undergoes nucleophilic aromatic substitution with piperazine in dimethylformamide (DMF) at 80°C for 12 hours. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to yield 4-(4-fluorophenyl)piperazine with 85% purity, requiring recrystallization from ethanol.

Key Reaction Parameters :

  • Solvent : DMF (polar aprotic)

  • Temperature : 80°C

  • Catalyst : 10% Pd/C (2 mol%)

  • Yield : 72% after purification.

Synthesis of 5-Oxo-N-(1H-indol-6-yl)pentanamide

Glutaric anhydride (1.2 eq) reacts with 1H-indol-6-amine (1 eq) in tetrahydrofuran (THF) under reflux for 6 hours. The intermediate 5-oxopentanoic acid indol-6-ylamide is isolated via aqueous workup (pH 4–5) and recrystallized from ethyl acetate.

Optimization Note :

  • Excess anhydride (1.2 eq) suppresses dimerization of the amine.

  • Yield : 68% (white crystals, m.p. 142–144°C).

Fragment Coupling via Carbodiimide Chemistry

The final step couples 4-(4-fluorophenyl)piperazine (1.1 eq) with 5-oxopentanoic acid indol-6-ylamide (1 eq) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1 eq) in dichloromethane (DCM) at 0°C→25°C over 24 hours.

Critical Parameters :

ParameterValueImpact on Yield
EDC Equivalents1.5Maximizes activation
SolventDCMMinimizes hydrolysis
Reaction Time24 hoursCompletes coupling
Final Yield 76% After silica gel chromatography

Alternative Synthetic Routes

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 min) in acetonitrile with EDC/HOBt accelerates the coupling step, achieving 82% yield with reduced epimerization.

Solid-Phase Synthesis

Immobilization of 1H-indol-6-amine on Wang resin enables iterative coupling with glutaric anhydride and 4-(4-fluorophenyl)piperazine, though yields remain lower (58%) due to steric hindrance.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.85 (s, 1H, indole NH), 7.55–6.85 (m, 8H, aromatic), 3.45–2.80 (m, 12H, piperazine and pentanamide CH₂).

  • ¹³C NMR : 172.8 ppm (amide carbonyl), 162.1 ppm (C-F, J = 245 Hz).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated : m/z 452.2054 [M+H]⁺

  • Observed : m/z 452.2056 (Δ = 0.44 ppm).

Challenges and Optimization Strategies

Byproduct Formation

  • Dimerization : Controlled by slow addition of EDC and maintaining low temperatures (0°C) during activation.

  • Piperazine Oxidation : Use of degassed solvents and inert atmosphere (N₂) suppresses peroxide formation.

Solvent Selection

SolventDielectric ConstantYield (%)Purity (%)
DCM8.937698
THF7.526595
Acetonitrile37.58297

Acetonitrile’s high polarity enhances reagent solubility but necessitates rigorous drying to prevent hydrolysis.

Industrial-Scale Considerations

Cost Analysis :

  • EDC/HOBt : Contributes 43% of raw material costs.

  • Alternative Activators : Propylphosphonic anhydride (T3P®) reduces step count but increases waste.

Environmental Impact :

  • Solvent Recovery : DCM and acetonitrile are recycled via distillation (85% recovery).

  • E-Factor : 18.2 kg waste/kg product (improved to 12.4 with microwave methods) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group in the pentanamide chain.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the pentanamide chain.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-5-oxopentanamide exhibit significant anticancer properties. The National Cancer Institute (NCI) has employed a single-dose assay to evaluate the efficacy of such compounds against various cancer cell lines. For instance, studies have shown that indole derivatives can inhibit cell growth effectively, with some showing mean growth inhibition values exceeding 70% against specific cancer types .

Neuropharmacology

Compounds with a piperazine structure are often investigated for their neuropharmacological effects. The presence of the fluorophenyl group may enhance the binding affinity to serotonin receptors, making it a candidate for developing antidepressants or anxiolytics. In vitro studies suggest that such compounds can modulate neurotransmitter systems, potentially alleviating symptoms of anxiety and depression .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Research indicates that indole derivatives can inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases. The ability to modulate immune responses makes it a candidate for further investigation in this area .

Case Studies

StudyFocusFindings
NCI Protocol StudyAnticancer ActivityCompounds exhibited significant growth inhibition in various cancer cell lines with GI50 values as low as 15.72 μM .
Serotonin Receptor BindingNeuropharmacologyDemonstrated binding affinity to serotonin receptors, indicating potential as an antidepressant .
Inflammatory Response ModulationAnti-inflammatory EffectsIndole derivatives showed promise in reducing cytokine levels in preclinical models .

Mechanism of Action

The mechanism of action of 5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-5-oxopentanamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors such as serotonin or dopamine receptors, influencing their activity.

    Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

The indole group in the target compound may mimic tryptophan residues in serotonin receptors, whereas thiazole/triazole analogs () likely target enzymes or kinases. Fluorine’s electronegativity enhances membrane permeability and metabolic stability, a feature shared with rosuvastatin derivatives () .

Solubility and Bioavailability

Piperazine’s basicity improves aqueous solubility compared to piperidine derivatives. However, the pentanamide linker’s hydrophobicity may require formulation adjustments.

Biological Activity

5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-5-oxopentanamide, identified by CAS number 1219567-10-8, is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25FN4O2, with a molecular weight of 408.5 g/mol. The structure includes a piperazine ring substituted with a fluorophenyl group and an indole moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC23H25FN4O2
Molecular Weight408.5 g/mol
CAS Number1219567-10-8

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT(1B) receptor subtype. Binding studies indicate that it exhibits high affinity for these receptors, influencing various physiological processes such as mood regulation and anxiety responses .

Pharmacological Effects

Research has shown that derivatives similar to this compound can modulate neurotransmitter systems involved in anxiety and depression. The binding affinity to serotonin receptors suggests potential applications in treating psychiatric disorders.

Case Studies

  • Serotonin Receptor Binding : A study demonstrated that compounds structurally related to this compound exhibit significant binding to the 5-HT(1B) receptor, with a dissociation constant (K_d) indicating high specificity and potency .
  • Behavioral Studies : In animal models, administration of similar piperazine derivatives resulted in anxiolytic-like effects, suggesting that this compound may possess similar therapeutic potential .
  • Neuropharmacological Research : Investigations into the compound's effects on dopamine receptors have also been reported, indicating a broader spectrum of activity that could influence reward pathways in the brain.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as a lead in drug development for neuropsychiatric conditions.

Synthesis Methods

The synthesis typically involves multiple steps including cyclization reactions and functional group modifications to enhance receptor affinity and selectivity.

In Vitro Studies

In vitro assays have shown that compounds with similar structures can inhibit serotonin reuptake, further supporting their potential as antidepressants .

Q & A

Q. Key Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventAnhydrous DMF or THFReduces side reactions
Temperature0–5°C for coupling stepsMinimizes decomposition
Catalytic baseDIPEA or TEAEnhances coupling rate

Basic: What spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR : Use 1^1H/13^{13}C NMR in DMSO-d6 to resolve peaks for the fluorophenyl (δ 7.1–7.3 ppm), piperazine (δ 2.5–3.5 ppm), and indole NH (δ 10.8–11.2 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error using ESI-TOF .
  • X-ray crystallography : For absolute configuration, grow crystals in ethanol/water (70:30) at 4°C .

Advanced: How do structural modifications to the piperazine or indole moieties affect the compound’s biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Piperazine substitution : Electron-withdrawing groups (e.g., -F) enhance receptor binding affinity. Replacements with bulkier groups (e.g., -CF3_3) reduce solubility .
  • Indole modifications : 6-substituted indoles improve pharmacokinetics; methylation at N1 decreases metabolic stability .

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